

Mivebresib Protocol for In Vitro Cell Viability Assays: Application Notes

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Compound of Interest

Compound Name: Mivebresib

Cat. No.: B609072

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Introduction

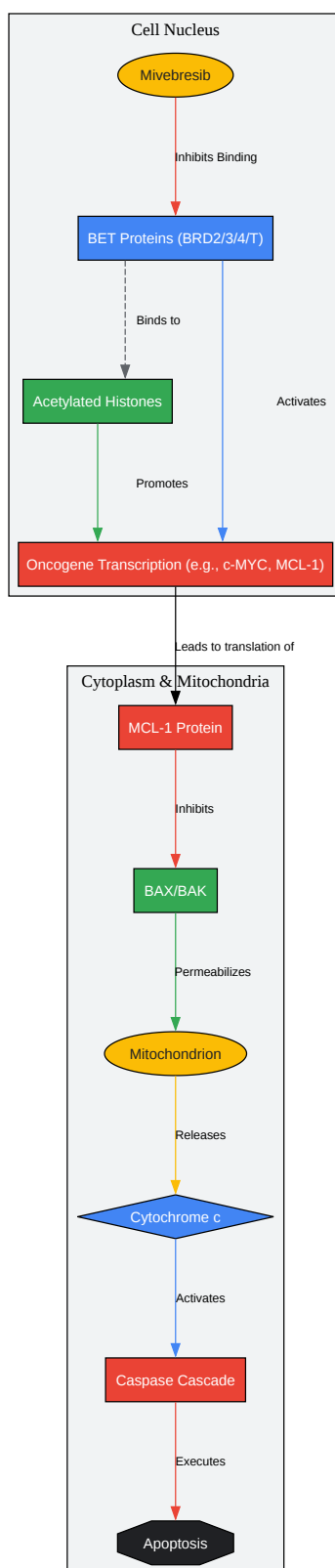
Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the bromodomains of BET proteins, **Mivebresib** displaces them from acetylated histones, thereby preventing the formation of transcriptional complexes that drive the expression of key oncogenes such as c-MYC.[2] This disruption of oncogenic signaling can lead to cell cycle arrest, senescence, and apoptosis in various cancer cell lines, making **Mivebresib** a compound of significant interest in oncology research.[3][4] The cellular response to **Mivebresib**, whether it be apoptosis or cell cycle arrest, can differ between tumor types, with hematologic cancer cell lines often undergoing apoptosis while solid tumor cell lines may exhibit G1 arrest.[3]

These application notes provide detailed protocols for assessing the in vitro efficacy of **Mivebresib** on cancer cell viability using two common methodologies: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay.

Mechanism of Action

Mivebresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with acetylated histones on chromatin. This leads to the transcriptional repression of target genes, including critical cell cycle regulators and

oncogenes. A key mechanism of **Mivebresib**-induced apoptosis, particularly in hematological malignancies, is the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family.[5] The suppression of MCL-1 shifts the balance towards pro-apoptotic proteins like BAK and BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[3][6]



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Mivebresib's Mechanism of Action leading to Apoptosis.

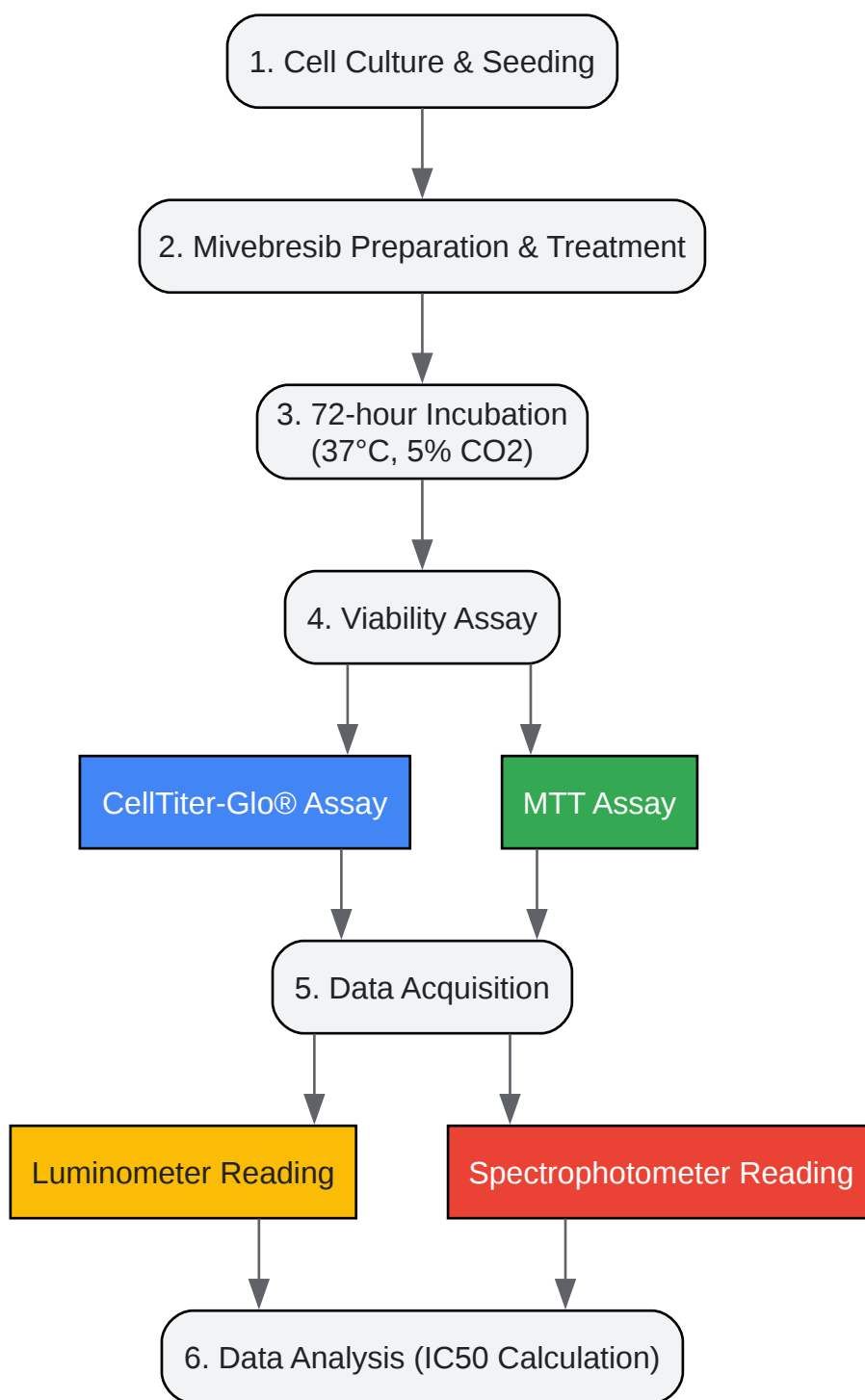
Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of **Mivebresib** in various cancer cell lines after a 72-hour incubation period. This data serves as a reference for designing dose-response experiments.

Cell Line	Cancer Type	Assay Type	IC50 (μM)
MV4-11	Acute Myeloid Leukemia	CellTiter-Glo®	0.0019
Kasumi-1	Acute Myeloid Leukemia	CellTiter-Glo®	0.0063
RS4:11	B-cell Acute Lymphoblastic Leukemia	CellTiter-Glo®	0.0064
BXPC-3	Pancreatic Cancer	MTT	1.22
CT26	Colorectal Carcinoma	MTT	48.26

Experimental Protocols

Workflow Overview



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General workflow for in vitro cell viability assays.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format and is suitable for both suspension and adherent cell lines.

Materials:

- **Mivebresib** (ABBV-075)
- DMSO (cell culture grade)
- Selected cancer cell lines (e.g., MV4-11, Kasumi-1, RS4:11)
- Complete cell culture medium
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit
- Luminometer

Procedure:

- Cell Seeding:
 - Suspension Cells (MV4-11, Kasumi-1, RS4:11, HL-60):
 - Harvest cells and perform a cell count to determine viability and density.
 - Dilute the cell suspension in complete culture medium to the appropriate seeding density.
 - Seed 100 µL of the cell suspension per well.
 - Recommended Seeding Densities:
 - MV4-11: 5×10^5 cells/mL

- Kasumi-1: $3\text{--}5 \times 10^5$ cells/mL
- RS4:11: $3\text{--}5 \times 10^5$ cells/mL[7]
- HL-60: $1\text{--}2 \times 10^5$ cells/mL
- Adherent Cells (HT-29):
 - Trypsinize and resuspend cells in complete culture medium.
 - Seed cells at a density of $1\text{--}3 \times 10^4$ cells/cm² and allow them to adhere overnight.[8]
- **Mivebresib** Preparation and Treatment:
 - Prepare a 10 mM stock solution of **Mivebresib** in DMSO. Store at -20°C.
 - On the day of the experiment, prepare serial dilutions of **Mivebresib** in complete culture medium. A suggested starting concentration range for the final well concentration is 1 nM to 10 μM.
 - For adherent cells, carefully remove the medium and add 100 μL of the **Mivebresib** dilutions. For suspension cells, add the dilutions directly to the wells.
 - Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Procedure:
 - Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for approximately 30 minutes.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract the average background luminescence (no-cell control) from all other readings.
 - Normalize the data to the vehicle control (100% viability).
 - Plot the normalized viability against the log of **Mivebresib** concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is generally used for adherent cell lines but can be adapted for suspension cells.

Materials:

- **Mivebresib** (ABBV-075)
- DMSO (cell culture grade)
- Selected cancer cell lines
- Complete cell culture medium
- Clear 96-well plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate spectrophotometer

Procedure:

- Cell Seeding:

- Follow the same seeding densities and procedures as described in Protocol 1. For the MTT assay, a clear 96-well plate is used.
- Recommended Seeding Densities:
 - HT-29: $1\text{--}2 \times 10^4$ cells/well[9]
 - HL-60: $1\text{--}2 \times 10^5$ cells/mL
- **Mivebresib** Preparation and Treatment:
 - Prepare and add **Mivebresib** dilutions as described in Protocol 1.
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Procedure:
 - Add 20 µL of MTT solution (5 mg/mL) to each well.
 - Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
 - Carefully aspirate the medium. For suspension cells, centrifuge the plate before aspiration.
 - Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.
- Data Acquisition:
 - Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 620-690 nm can be used to subtract background.
- Data Analysis:

- Subtract the average absorbance of the blank (no-cell control) from all other readings.
- Normalize the data to the vehicle control (100% viability).
- Calculate the IC50 value as described in Protocol 1.

Concluding Remarks

The provided protocols offer a standardized approach to evaluating the in vitro efficacy of **Mivebresib**. The choice between the CellTiter-Glo® and MTT assay may depend on the cell type and available equipment. The CellTiter-Glo® assay is generally more sensitive and has fewer steps, making it suitable for high-throughput screening. Adherence to consistent cell culture practices and accurate pipetting are crucial for obtaining reproducible results. The IC50 values provided should serve as a guide for selecting an appropriate concentration range for your specific cell line and experimental conditions.

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